molecular formula C26H21BF2N4O2 B13715687 2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide

2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide

Cat. No.: B13715687
M. Wt: 470.3 g/mol
InChI Key: DXXDUORJURCNIW-VMPITWQZSA-N
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Description

BDP 650/665 alkyne is a bright borondipyrromethene dye designed to fit the Cy5 channel of various instruments. This compound is characterized by its red-emitting properties and a terminal ethynyl group, which allows for easy conjugation with various azides using a copper-catalyzed click chemistry reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

BDP 650/665 alkyne is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The terminal ethynyl group is introduced to facilitate conjugation with azides. The synthesis typically involves:

    Formation of the borondipyrromethene core: This step involves the reaction of pyrrole with a boron-containing reagent under controlled conditions.

    Introduction of the ethynyl group: The ethynyl group is introduced through a reaction with an appropriate alkyne reagent, often under copper-catalyzed conditions

Industrial Production Methods

Industrial production of BDP 650/665 alkyne follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of the borondipyrromethene core: This is achieved through large-scale reactions in industrial reactors.

    Functionalization with the ethynyl group: This step is carried out using industrial-grade reagents and catalysts to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

BDP 650/665 alkyne undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The terminal ethynyl group reacts with azides in a copper-catalyzed click chemistry reaction to form stable triazole rings

    Substitution Reactions: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the conjugation of the ethynyl group with azides

    Azides: React with the ethynyl group to form triazole rings

Major Products Formed

    Triazole Derivatives: Formed through click chemistry reactions with azides

    Substituted Borondipyrromethene Derivatives: Formed through substitution reactions

Scientific Research Applications

BDP 650/665 alkyne has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions

    Biology: Employed in imaging techniques to label and track biological molecules and structures

    Medicine: Utilized in diagnostic imaging and therapeutic applications

    Industry: Applied in the development of fluorescent dyes and probes for industrial processes

Mechanism of Action

BDP 650/665 alkyne exerts its effects through its fluorescent properties. The terminal ethynyl group allows for conjugation with azides, forming stable triazole rings that can be used to label and track molecules. The compound’s fluorescence is due to the borondipyrromethene core, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Comparison with Similar Compounds

BDP 650/665 alkyne is unique due to its specific absorption and emission spectra, which are designed to fit the Cy5 channel. Similar compounds include:

    BDP 650/665 azide: A similar borondipyrromethene dye with an azide group instead of an ethynyl group

    BDP 650/665 DBCO: A derivative designed for copper-free click chemistry

    BDP 650/665 maleimide: A thiol-reactive derivative for labeling thiol-containing molecules

BDP 650/665 alkyne stands out due to its high molar extinction coefficient, good emission quantum yield, and compatibility with the Cy5 channel .

Properties

Molecular Formula

C26H21BF2N4O2

Molecular Weight

470.3 g/mol

IUPAC Name

2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide

InChI

InChI=1S/C26H21BF2N4O2/c1-2-15-31-26(34)18-35-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-30-24)33(22)27(28,29)32(20)21/h1,3-14,16-17,30H,15,18H2,(H,31,34)/b8-5+

InChI Key

DXXDUORJURCNIW-VMPITWQZSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F

Origin of Product

United States

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